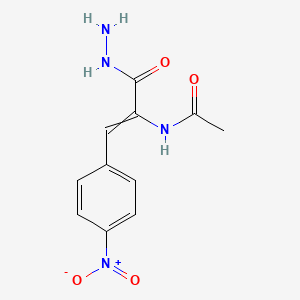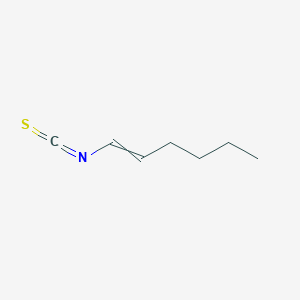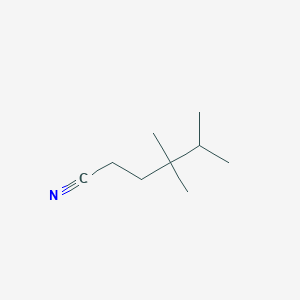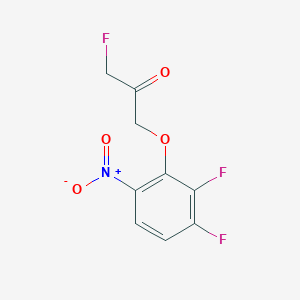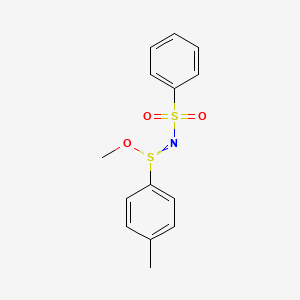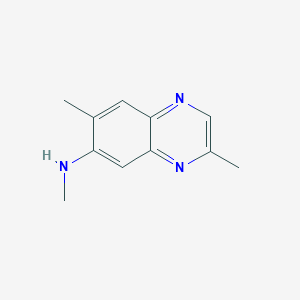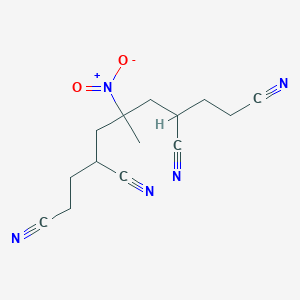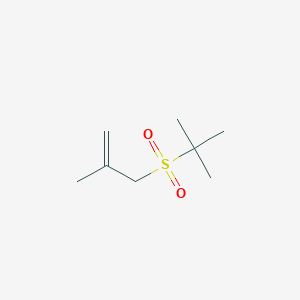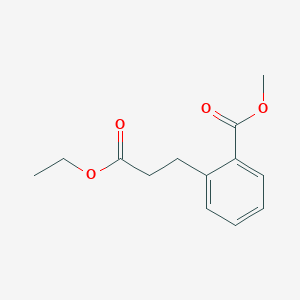![molecular formula C16H18O4 B14342931 4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol CAS No. 104417-62-1](/img/structure/B14342931.png)
4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group and a methoxy group attached to a benzene ring, with an ethoxy linkage connecting two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol typically involves multiple steps. One common method starts with the bromination of 4-hydroxyacetophenone, followed by a methoxide-bromide exchange. The resulting intermediate undergoes a single-step reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, affecting biological pathways. In medicinal applications, it may act by modulating oxidative stress or interacting with specific enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol:
4-Methoxyphenethyl alcohol: This compound has a similar methoxy group but features an ethyl alcohol side chain instead of the ethoxy linkage.
4-(Ethoxymethyl)-2-methoxyphenol: This compound has an ethoxymethyl group and a methoxy group, making it structurally similar.
Uniqueness
4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol is unique due to its specific structural features, including the ethoxy linkage connecting two aromatic rings. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
104417-62-1 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
4-[2-[(4-methoxyphenyl)methoxy]ethoxy]phenol |
InChI |
InChI=1S/C16H18O4/c1-18-15-6-2-13(3-7-15)12-19-10-11-20-16-8-4-14(17)5-9-16/h2-9,17H,10-12H2,1H3 |
InChI Key |
LJLDNPUSNDSGCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCCOC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



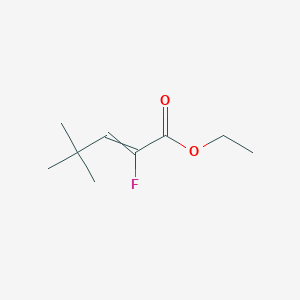
![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)
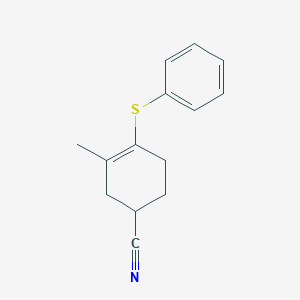
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
